1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. Quinoline derivatives are widely used in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one typically involves the condensation of 2-aminoquinoline with a suitable ketone. One common method is the reaction of 2-aminoquinoline with 2,2-dimethylpropan-1-one under acidic or basic conditions. Catalysts such as 4-toluenesulfonic acid or magnesium chloride can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are used to enhance efficiency and yield. Reusable catalysts and eco-friendly solvents are also employed to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one involves interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis in microbial cells. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with similar biological activities.
2-Aminoquinoline: A precursor in the synthesis of 1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one.
2,2-Dimethylpropan-1-one: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives.
Properties
IUPAC Name |
1-(2-aminoquinolin-3-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)12(17)10-8-9-6-4-5-7-11(9)16-13(10)15/h4-8H,1-3H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXKGZMUHZNSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC2=CC=CC=C2N=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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